Ono-AE3-237 -

Ono-AE3-237

Catalog Number: EVT-1437852
CAS Number:
Molecular Formula: C29H28N2O5
Molecular Weight: 484.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ONO-AE3-237 is a potent, selective, and orally active prostaglandin d2 receptor antagonist
Overview

ONO-AE3-237 is a potent and selective antagonist of the prostaglandin D2 receptor (DP receptor), developed by Ono Pharmaceuticals. It plays a significant role in modulating various physiological processes mediated by prostaglandins, particularly in the central nervous system and immune responses. This compound is recognized for its potential therapeutic applications in conditions such as asthma and allergic responses, where prostaglandin D2 is implicated.

Source

The compound was synthesized as part of a broader effort to develop selective antagonists for prostaglandin receptors, particularly focusing on the DP receptor. Research indicates that ONO-AE3-237 was derived from structural optimization processes aimed at enhancing efficacy and selectivity among prostanoid receptor antagonists .

Classification

ONO-AE3-237 is classified as a benzoxazine derivative, which is characterized by its unique chemical structure that includes an acetate unit at the C4 position. This classification places it within the category of synthetic organic compounds designed for pharmacological intervention in prostanoid signaling pathways .

Synthesis Analysis

Methods

The synthesis of ONO-AE3-237 involved several key steps to ensure its potency and selectivity as a DP receptor antagonist. The initial phase focused on optimizing existing structures from previous series of prostaglandin D2 receptor antagonists. The synthetic route included:

  1. Formation of the benzoxazine core: Utilizing known synthetic methodologies to construct the benzoxazine structure.
  2. Incorporation of functional groups: Specific functional groups were added to enhance binding affinity to the DP receptor.

Technical Details

The synthesis process typically involves:

  • Reagents: Various organic reagents and solvents that facilitate the formation of the benzoxazine ring.
  • Conditions: Controlled temperature and pH conditions to optimize yield and purity.
  • Purification: Techniques such as chromatography are employed to isolate the final product from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular structure of ONO-AE3-237 is characterized by:

  • A benzoxazine ring, which contributes to its pharmacological properties.
  • An acetate group at the C4 position, which is critical for its interaction with the DP receptor.

Data

The compound's molecular formula has not been explicitly cited in the sources reviewed, but it is essential to note that its structural configuration allows for specific interactions with prostanoid receptors, influencing its biological activity .

Chemical Reactions Analysis

Reactions

ONO-AE3-237 primarily functions through competitive inhibition of prostaglandin D2 at its receptor sites. This antagonistic action prevents downstream signaling pathways that would typically lead to inflammatory responses.

Technical Details

Key reactions include:

  • Binding interactions: The compound competes with endogenous prostaglandins for binding sites on the DP receptor.
  • Signal transduction modulation: By blocking these interactions, ONO-AE3-237 alters cellular responses associated with inflammation and allergic reactions.
Mechanism of Action

Process

The mechanism of action for ONO-AE3-237 involves:

  1. Receptor Binding: The compound binds selectively to the DP receptor, inhibiting the action of prostaglandin D2.
  2. Downstream Effects: This inhibition leads to reduced levels of cyclic adenosine monophosphate (cAMP) and other second messengers that mediate inflammatory responses.

Data

Pharmacological studies have shown that ONO-AE3-237 exhibits a high binding affinity (pKi 7.7) for the DP receptor, indicating its effectiveness as an antagonist .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: ONO-AE3-237 is reported to be soluble in organic solvents, which facilitates its use in biological assays.
  • Stability: The compound demonstrates stability under physiological conditions, making it suitable for in vivo studies.

Chemical Properties

Key chemical properties include:

  • Molecular weight: Not specifically detailed in available literature but critical for pharmacokinetic analyses.
  • Reactivity: The presence of functional groups allows for specific interactions with biological macromolecules.

Relevant analyses often focus on how these properties influence bioavailability and therapeutic efficacy.

Applications

Scientific Uses

ONO-AE3-237 has several potential applications in scientific research and medicine:

  • Asthma Treatment: As a DP receptor antagonist, it may help alleviate symptoms associated with asthma by reducing bronchoconstriction mediated by prostaglandins.
  • Allergic Responses: The compound could be explored as a therapeutic option for managing allergic reactions where prostaglandin D2 plays a pivotal role.
  • Research Tool: It serves as a valuable tool in pharmacological studies aimed at understanding prostanoid signaling pathways and their implications in various diseases .
Introduction to Ono-AE3-237

Historical Development and Discovery

Ono-AE3-237 was developed by Ono Pharmaceutical Co. during the early 2000s, a period marked by accelerated discovery of prostanoid receptor antagonists. Prior efforts focused on agonists and non-selective COX inhibitors, but the cloning of DP1 (Boie et al., 1995) and DP2 (Hirai et al., 2001) receptors enabled high-throughput screening of compound libraries against single recombinant receptors [2] [9]. Unlike early partial agonists (e.g., BW-192C86 for DP1), Ono-AE3-237 emerged from a scaffold of non-prostanoid acyl-sulphonamides, chosen to circumvent metabolic instability and synthetic complexity associated with prostaglandin analogs [2]. Its discovery leveraged functional assays measuring cAMP inhibition in DP1-transfected cells, followed by iterative medicinal chemistry to enhance potency and oral bioavailability. This approach aligned with industry shifts toward targeted GPCR modulation following the clinical limitations of broad COX inhibition [2] [7].

Structural Classification and Functional Groups

Ono-AE3-237 belongs to the aryl-sulphonamide class of synthetic organic compounds. Its structure integrates multiple pharmacophores essential for DP1 binding:

  • Core Indole Acetic Acid: The 2-methylindole-4-ylacetic acid moiety provides a carboxylic acid group (–COOH) critical for ionic interactions with DP1 receptor residues. This functional group mirrors the carboxylate present in endogenous PGD2 [1] [3].
  • Benzoxazine Ether Linkage: A chiral (2S)-4,6-dimethyl-3,4-dihydro-2H-benzoxazine group connected via an ether (–O–CH₂–) linker. The benzoxazine’s tertiary nitrogen and oxygen atoms facilitate hydrogen bonding within the receptor’s hydrophobic pocket [1] [8].
  • Benzoyl Sulfonamide Bridge: A 4-benzoyl group linked to a sulfonamide (–SO₂NH–), forming a rigid spacer that positions the indole and benzoxazine moieties optimally for high-affinity DP1 binding. Sulfonamides contribute to enhanced metabolic stability and membrane permeability [2] [8].

Table 2: Functional Groups and Their Roles in Ono-AE3-237

Functional GroupStructural FeaturePharmacological Role
Carboxylic Acid–COOH (Indole-4-acetic acid)Ionic binding to DP1 receptor; mimics PGD2
Sulfonamide–SO₂NH– (Benzoyl bridge)Enhances binding affinity and metabolic stability
Ether Linkage–O–CH₂– (Benzoxazine connection)Controls spatial orientation of pharmacophores
BenzoxazineN-methylated heterocycleHydrophobic pocket interaction; chiral specificity
Methylindole2-methyl substitution on indoleSteric hindrance to optimize receptor fit

The stereochemistry at the benzoxazine’s C2 position (S-configuration) is crucial for activity, as evidenced by reduced potency in enantiomeric analogs. Computational modeling (e.g., InChIKey: PDLHJVXUGHZZQP-QHCPKHFHSA-N) confirms this configuration aligns with DP1’s ligand-binding domain [1] [3]. The compound’s high lipophilicity (XLogP: 5.16) necessitates formulation in DMSO for in vitro studies, though its oral activity suggests adequate absorption in vivo [1] [3].

Key Research Milestones

  • In Vitro Receptor Profiling (2000s): Radioligand binding assays established Ono-AE3-237’s sub-nanomolar affinity (Ki = 0.4–0.9 nM) for human DP1 receptors and >1,000-fold selectivity over DP2, EP1-4, FP, IP, and TP receptors. Functional studies demonstrated blockade of PGD2-induced cAMP accumulation in DP1-expressing cells (IC₅₀ = 3.1 nM) [3] [9].
  • In Vivo Proof of Concept (2010s): Landmark studies validated DP1 antagonism in disease models. Bassiouni et al. (2019) showed Ono-AE3-237 ameliorated detrusor muscle hypoactivity in rat cystitis models (10 μM), reversing inflammation-induced voiding dysfunction. Crucially, non-selective COX inhibitors (e.g., indomethacin) exacerbated symptoms, highlighting the advantage of receptor-specific targeting [1].
  • Therapeutic Expansion (2020s): Research extended to allergic and vascular pathologies. In rodent asthma models, Ono-AE3-237 reduced bronchoconstriction and TH2 inflammation by blocking PGD2/DP1-driven chemotaxis. Concurrently, studies implicated DP1 in atherothrombosis, where Ono-AE3-237 inhibited platelet aggregation synergistically with TP antagonists [6] [9].

Table 3: Research Milestones for Ono-AE3-237

Year RangeKey FindingsSignificance
Early 2000sIdentification via HTS; SAR optimization of acyl-sulphonamide scaffoldEstablished DP1 selectivity and oral bioavailability
2010–2015Efficacy in cystitis models (rat detrusor muscle)Demonstrated target-specific reversal of inflammatory pathways
2015–2020Validation in asthma and allergy models (bronchoconstriction, TH2 inhibition)Confirmed role of DP1 in allergic inflammation
2020–PresentExploration in thrombosis and atherosclerosis (platelet/endothelial interactions)Revealed potential for cardiovascular applications

Properties

Product Name

Ono-AE3-237

IUPAC Name

2-[1-[4-[[(2S)-4,6-dimethyl-2,3-dihydro-1,4-benzoxazin-2-yl]methoxy]benzoyl]-2-methylindol-4-yl]acetic acid

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C29H28N2O5/c1-18-7-12-27-26(13-18)30(3)16-23(36-27)17-35-22-10-8-20(9-11-22)29(34)31-19(2)14-24-21(15-28(32)33)5-4-6-25(24)31/h4-14,23H,15-17H2,1-3H3,(H,32,33)/t23-/m0/s1

InChI Key

PDLHJVXUGHZZQP-QHCPKHFHSA-N

SMILES

O=C(O)CC1=CC=CC2=C1C=C(C)N2C(C3=CC=C(OC[C@H]4OC5=CC=C(C)C=C5N(C)C4)C=C3)=O

Solubility

Soluble in DMSO

Synonyms

ONO-AE3-237; ONO AE3 237; ONOAE3237

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2C)COC3=CC=C(C=C3)C(=O)N4C(=CC5=C(C=CC=C54)CC(=O)O)C

Isomeric SMILES

CC1=CC2=C(C=C1)O[C@@H](CN2C)COC3=CC=C(C=C3)C(=O)N4C(=CC5=C(C=CC=C54)CC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.